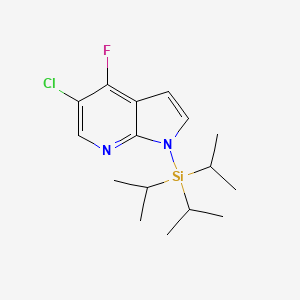

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Vue d'ensemble

Description

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a useful research compound. Its molecular formula is C16H24ClFN2Si and its molecular weight is 326.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that derivatives of 7-azaindoles, including 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, exhibit significant anti-cancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

- Kinase Inhibition : Compounds related to 7-azaindoles have been identified as inhibitors of several kinases critical for cancer cell proliferation. For instance, they target the PIM2 kinase, which is involved in tumor growth and survival .

- Cell Cycle Regulation : Certain derivatives have been demonstrated to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-Infective Properties

The compound's structure allows it to interact with biological targets associated with infectious diseases:

- Trypanosomiasis Treatment : A series of 3,5-disubstituted 7-azaindoles have been identified as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds showed potent activity but faced challenges with blood-brain barrier penetration .

- Influenza Virus Inhibition : Related azaindoles have been recognized for their ability to inhibit influenza polymerases, making them candidates for antiviral drug development .

Synthetic Methodologies

The synthesis of this compound has been optimized to enhance yield and purity. The method involves:

- Starting Material : Utilizing 4-bromo-7-azaindole as a precursor.

- Fluorination Process : Employing triisopropylsilyl protection followed by lithium halogen exchange and subsequent fluorination at low temperatures to achieve high yields .

This synthetic route is advantageous for large-scale production, which is essential for pharmaceutical applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 7-azaindoles is crucial for optimizing their pharmacological profiles:

| Substituent Position | Effect on Activity |

|---|---|

| 3 and 5 | Interchangeable without loss of potency |

| Methylation | Loss of activity against T. brucei |

| Tosylation | Significant decrease in efficacy |

These findings suggest that specific modifications can enhance or diminish the biological activity of these compounds, guiding future drug design efforts .

Case Studies and Research Findings

Several case studies illustrate the application of this compound in research:

Inhibition of Protein Kinases

Azaindole derivatives have been explored as inhibitors for various protein kinases involved in cancer progression. For example, compounds targeting Aurora A kinase demonstrated selective inhibition with significant anti-proliferative effects against human cancer cell lines .

Neuroprotective Effects

Some studies have indicated potential neuroprotective properties linked to azaindoles, suggesting their utility in treating neurodegenerative diseases through modulation of kinase activity related to neuronal survival .

Analyse Des Réactions Chimiques

Deprotection of the TIPS Group

The TIPS group at the 1-position serves as a protective moiety, enabling selective functionalization elsewhere. Deprotection is typically achieved via acidic or fluoride-mediated cleavage:

The liberated NH group enables further derivatization, such as alkylation or acylation.

Cross-Coupling Reactions

The chloro substituent at the 5-position participates in palladium-catalyzed cross-coupling reactions, though reactivity is lower compared to bromo analogs.

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-7-azaindole | PdCl₂(dppf), K₃PO₄, 1-methyl-4-pyrazoleboronic acid (100°C, 12 hr) | 5-(1-methylpyrazol-4-yl)-4-fluoro-7-azaindole | 72% |

Notes :

-

Chloro-to-aryl substitutions require high temperatures (100–120°C) and active catalysts (e.g., PdCl₂(dppf)).

-

Fluorine at the 4-position remains inert under these conditions .

Electrophilic Substitution

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination | NIS in DMF (rt, 2 hr) | 3-iodo-5-chloro-4-fluoro-1-TIPS-7-azaindole | 68% |

The TIPS group directs iodination to the 3-position due to steric and electronic effects .

Functionalization via Directed Metalation

The azaindole core undergoes regioselective metalation at the 2-position using strong bases:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithiation | LDA, THF (-78°C), followed by D₂O quench | 2-deutero-5-chloro-4-fluoro-1-TIPS-7-azaindole | 60% |

This strategy enables access to 2-substituted derivatives for further diversification .

Cyclization and Ring Expansion

Under carbene insertion conditions, the TIPS-protected azaindole undergoes fluoroalkylative ring expansion:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring expansion | Cu(OTf)₂, N-triftosylhydrazone (60°C, 12 hr) | 6-fluoroalkyl-7-azaindole derivative | 78% |

This method preserves the chloro and fluoro substituents while expanding the core structure .

Key Challenges and Trends

Propriétés

IUPAC Name |

(5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGTJISWGKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149350 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-90-0 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.